Cas no 1785761-66-1 (2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide)

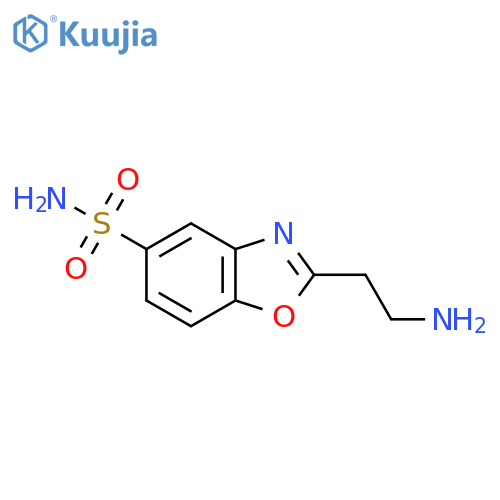

1785761-66-1 structure

商品名:2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

CAS番号:1785761-66-1

MF:C9H11N3O3S

メガワット:241.266940355301

MDL:MFCD27995995

CID:4705185

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide

- T6050

- 5-benzoxazolesulfonamide, 2-(2-aminoethyl)-

- 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

-

- MDL: MFCD27995995

- インチ: 1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14)

- InChIKey: JPMPKJIHDWELEX-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=C(C=1)N=C(CCN)O2)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 340

- トポロジー分子極性表面積: 121

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A293045-1000mg |

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide |

1785761-66-1 | 1g |

$ 720.00 | 2022-06-08 | ||

| TRC | A293045-500mg |

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide |

1785761-66-1 | 500mg |

$ 450.00 | 2022-06-08 | ||

| TRC | A293045-250mg |

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide |

1785761-66-1 | 250mg |

$ 275.00 | 2022-06-08 |

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1785761-66-1 (2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量